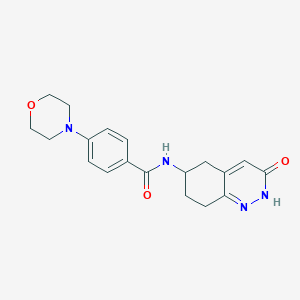![molecular formula C11H11ClN4OS2 B2410129 N-(3-Chlor-4-methylphenyl)-2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamid CAS No. 690688-75-6](/img/structure/B2410129.png)
N-(3-Chlor-4-methylphenyl)-2-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry
Wissenschaftliche Forschungsanwendungen
- Aktivität der Verbindung: Die synthetisierten 2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamid-Derivate zeigten in vitro eine potente Urease-Hemmwirkung. Insbesondere Verbindung 7j zeigte einen IC50-Wert von 2,85 µM, was sie zu einem vielversprechenden Kandidaten für weitere Untersuchungen macht .
- Bewertung der Verbindung: Einige 1,3,4-Thiadiazol-Derivate weisen zytotoxische Eigenschaften auf. So zeigten beispielsweise N-({5-[(2-Methoxybenzyliden)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamid und N-({5-[(Furan-2-ylmethyliden)amino]-1,3,4-thiadiazol-2-yl}sulfonyl)benzamid eine vielversprechende Antikrebsaktivität .
- Anwendung: Forscher können rechnergestützte Methoden einsetzen, um die elektronische Struktur, Reaktivität und potenzielle Wechselwirkungen der Verbindung mit biologischen Zielmolekülen zu untersuchen .
Urease-Hemmung
Antikrebs-Eigenschaften
Rechnergestützte Chemie-Studien
Materialwissenschaften
Wirkmechanismus
Target of Action
Similar compounds have been found to inhibit enzymes such as urease
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on its structural similarity to other thiadiazole derivatives, it may interact with its targets through the formation of covalent bonds, leading to the inhibition of the target’s activity .
Biochemical Pathways
Similar compounds have been found to interfere with the urea cycle by inhibiting the enzyme urease . This could potentially lead to a decrease in the production of ammonia and carbon dioxide, which are byproducts of the urea cycle.
Pharmacokinetics
Based on its structural properties, it is likely to have good lipophilicity and moderate water solubility, which could influence its absorption and distribution in the body
Result of Action
Inhibition of urease activity could potentially lead to a decrease in the production of ammonia and carbon dioxide, which could have downstream effects on nitrogen metabolism .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility might be affected by the pH of the environment . Additionally, the compound should be stored in a cool, dry place to maintain its stability .
Biochemische Analyse
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide has been found to exhibit urease inhibitory activities . It interacts with the urease enzyme, a cytoplasmic enzyme found in several cells including bacteria, fungi, algae, and some plant cells . The nature of these interactions involves the compound binding to the active site of the urease enzyme, inhibiting its activity .
Cellular Effects
The compound’s interaction with the urease enzyme has significant effects on cellular processes. Specifically, it influences the conversion of urea to ammonia and carbon dioxide, a process catalyzed by the urease enzyme . By inhibiting this enzyme, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide can potentially affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide exerts its effects through binding interactions with the urease enzyme . This results in enzyme inhibition, which in turn leads to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Given its stability and the nature of its interactions with the urease enzyme, it is likely that it exhibits long-term effects on cellular function .
Metabolic Pathways
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is involved in the urea cycle, a critical metabolic pathway . It interacts with the urease enzyme, potentially affecting metabolic flux and metabolite levels .
Eigenschaften
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS2/c1-6-2-3-7(4-8(6)12)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZONUABVZBDGKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690688-75-6 |
Source


|
| Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
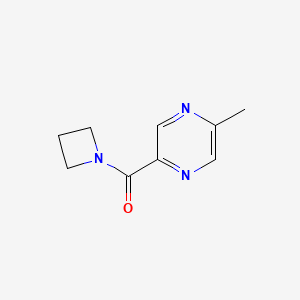
![6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410050.png)
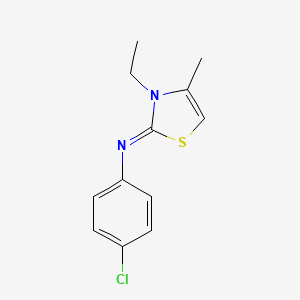

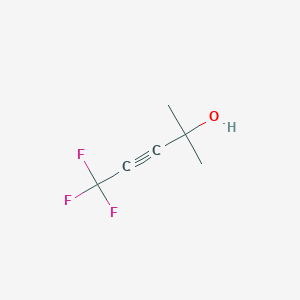
![1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2410055.png)
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)
![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[(3,4-dimethoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2410057.png)
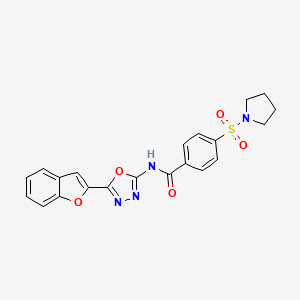

![N-(4-chlorophenyl)-5-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2-thiophenesulfonamide](/img/structure/B2410061.png)
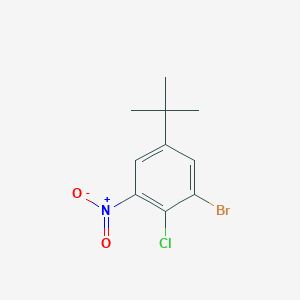
![2-Amino-2-(3-benzyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2410067.png)
